molecular formula C24H26N2O4S B1607996 4',4''-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt CAS No. 63148-81-2

4',4''-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt

Cat. No.: B1607996
CAS No.: 63148-81-2
M. Wt: 438.5 g/mol
InChI Key: ZBNXZDUJGJNFHA-UHFFFAOYSA-N
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Description

4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt is an organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt typically involves multiple steps. One common method includes the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions to form the intermediate compound, which is then further reacted with other reagents to produce the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In studies involving cellular processes and molecular interactions.

    Medicine: As a potential therapeutic agent in drug development and pharmacological research.

    Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,4’'-Bis(dimethylamino)-4-methoxy-3-sulfotrityl inner salt stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .

Properties

IUPAC Name

5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-25(2)20-11-6-17(7-12-20)24(18-8-13-21(14-9-18)26(3)4)19-10-15-22(30-5)23(16-19)31(27,28)29/h6-16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNXZDUJGJNFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC(=C(C=C3)OC)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63148-81-2
Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl](4-methoxy-3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63148-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-methoxy-3-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, inner salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl](4-methoxy-3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [4-[[4-(dimethylamino)phenyl](4-methoxy-3-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.102
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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